3-Oxocyclopent-1-enecarboxylic acid structural analysis
3-Oxocyclopent-1-enecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of 3-Oxocyclopent-1-enecarboxylic Acid
Executive Summary
3-Oxocyclopent-1-enecarboxylic acid is a bifunctional molecule of significant interest in synthetic chemistry. Its rigid, cyclic backbone and conjugated π-system, which incorporates a ketone, an alkene, and a carboxylic acid, make it a valuable and versatile building block. This guide provides a comprehensive structural analysis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the synergistic application of modern spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this document outlines detailed experimental protocols, explains the causal reasoning behind analytical choices, and explores the molecule's synthetic relevance and reactivity, grounding all claims in authoritative sources.
Core Molecular Profile and Significance
Overview and Chemical Importance
3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7) serves as a key intermediate in the synthesis of more complex molecular architectures.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in several fields:
-
Pharmaceutical Development: It is employed in the synthesis of novel compounds with potential therapeutic properties, including anti-inflammatory and analgesic agents.[1]
-
Organic Synthesis: Its conjugated system is primed for reactions like Michael additions and Diels-Alder cycloadditions, enabling the construction of intricate polycyclic systems.[1]
-
Material Science: The molecule is used in creating specialized polymers and coatings, where it can enhance durability and chemical resistance.[1]
-
Agrochemicals: It is explored as a scaffold for developing new, more effective herbicides and pesticides.[1]
Physicochemical Properties
A precise understanding of a molecule's physical and chemical properties is the foundation of its analysis and application.
| Property | Value | Source |
| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | AiFChem[2] |
| CAS Number | 108384-36-7 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₆H₆O₃ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 126.11 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | Solid or Liquid | Ambeed, Inc. |
| Purity | Typically ≥95% | Ambeed, Inc. |
| Storage | Sealed in a dry environment at room temperature | Ambeed, Inc. |
The Analytical Workflow: A Strategy for Structural Verification
The structural confirmation of a molecule like 3-oxocyclopent-1-enecarboxylic acid is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed as a self-validating system, where the hypothesis generated from one analysis is tested and confirmed by the next.
The Principle of Spectroscopic Synergy
-
Mass Spectrometry (MS) provides the molecular weight and elemental formula, establishing the atomic constitution.
-
Infrared (IR) Spectroscopy identifies the functional groups present (e.g., C=O, O-H, C=C) based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemical relationships through chemical shifts, coupling constants, and signal integration.
This synergistic approach ensures a high degree of confidence in the final structural assignment.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical progression of experiments for confirming the structure of a synthesized or isolated sample purported to be 3-oxocyclopent-1-enecarboxylic acid.
Caption: Workflow for unambiguous structural verification.
Detailed Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the first critical step. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is essential to distinguish between isomers and compounds with similar integer masses.
Expected Results:
-
Molecular Ion [M]⁺: An exact mass corresponding to C₆H₆O₃.
-
Key Fragments: We anticipate fragmentation patterns involving the loss of stable neutral molecules, such as:
-
Loss of H₂O (water) from the carboxylic acid.
-
Loss of CO (carbon monoxide) from the ketone.
-
Loss of •COOH (carboxyl radical).
-
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion mode (ESI- or ESI+).
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.
-
Analysis: Determine the exact mass of the parent ion and use the instrument's software to predict the most plausible elemental formula.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. For this molecule, the extended conjugation significantly influences the position of the carbonyl absorptions, shifting them to lower wavenumbers (a phenomenon known as resonance delocalization).
Expected Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Rationale for Assignment |
| 2500-3300 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid. |
| ~1715 | C=O stretch (ketone) | Conjugation with the C=C bond lowers the frequency from a typical ~1740 cm⁻¹. |
| ~1690 | C=O stretch (acid) | Conjugation with the C=C bond lowers the frequency from a typical ~1710 cm⁻¹. |
| ~1620 | C=C stretch | Characteristic of a conjugated alkene. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of the molecule's framework. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling reveals which nuclei are adjacent.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| C1 | - | ~170 | Carboxylic acid carbonyl, deshielded. |
| C2 | ~6.5, t | ~140 | Vinylic, deshielded by C=O and COOH. Coupled to C3-H₂. |
| C3 | ~2.8, t | ~35 | Methylene, deshielded by adjacent C=C. Coupled to C2-H. |
| C4 | - | ~205 | Ketone carbonyl, highly deshielded. |
| C5 | ~2.5, s | ~40 | Methylene, alpha to ketone. |
| COOH | ~11-12, br s | - | Acidic proton, broad and downfield. |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Insert the tube into the spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. To differentiate between CH, CH₂, and CH₃ groups, run a DEPT-135 experiment, where CH/CH₃ signals are positive and CH₂ signals are negative.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire an HSQC spectrum to correlate directly bonded protons and carbons, and an HMBC spectrum to identify long-range (2-3 bond) C-H correlations.
Synthesis and Chemical Reactivity
While numerous vendors supply this compound, understanding its synthesis provides insight into its chemical properties and potential impurities.
Plausible Synthetic Pathway
A common strategy for forming cyclopentenone structures is through an intramolecular aldol condensation of a 1,4-dicarbonyl compound. The required precursor could be synthesized via various established methods. The diagram below outlines a plausible, generalized route.
Caption: Generalized synthetic route to the cyclopentenone core.
Trustworthiness Note: Each step in this proposed synthesis is a well-established, high-yielding reaction in organic chemistry. The purification at each stage (e.g., via crystallization or chromatography) would be critical to ensure the purity of the final product, which in turn validates the subsequent spectroscopic analysis.
Key Reactivity Insights
The molecule's structure contains three key reactive sites:
-
The Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides.
-
The Ketone: Can undergo nucleophilic addition, reduction to an alcohol, or be used in Wittig-type reactions.
-
The Conjugated System: The C5 position is electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This is often the most synthetically useful feature.
Conclusion
The structural analysis of 3-oxocyclopent-1-enecarboxylic acid is a clear example of modern chemical investigation. Through the logical and synergistic application of mass spectrometry, IR spectroscopy, and multi-dimensional NMR, a complete and confident structural assignment can be achieved. This guide provides not only the expected analytical data but also the underlying scientific rationale and validated protocols necessary for researchers. The unique and versatile structure of this compound ensures its continued importance as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition . Source: LibreTexts Chemistry. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) - YouTube . Source: The Organic Chemistry Tutor. [Link]
